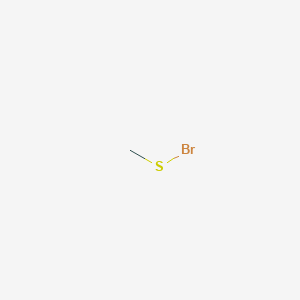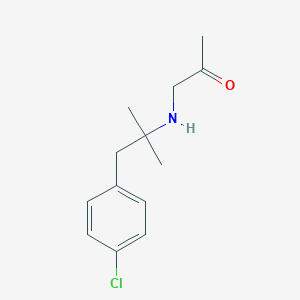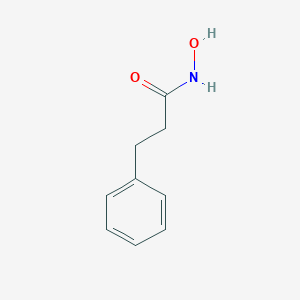
Cadmium vanadate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium vanadate is an inorganic compound composed of cadmium, vanadium, and oxygen. It is part of a broader class of vanadium oxides, which are known for their diverse structural, electronic, and catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium vanadium oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of cadmium oxide (CdO) and vanadium pentoxide (V2O5) at high temperatures. The reaction typically occurs at temperatures ranging from 600°C to 800°C, resulting in the formation of cadmium vanadium oxide .
Industrial Production Methods: In industrial settings, cadmium vanadium oxide can be produced using similar high-temperature solid-state reactions. The process involves mixing cadmium oxide and vanadium pentoxide powders, followed by heating the mixture in a controlled atmosphere to ensure complete reaction and formation of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Cadmium vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cadmium and vanadium, as well as the reaction conditions .
Common Reagents and Conditions:
Oxidation: Cadmium vanadium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium oxides, while reduction reactions may produce lower oxidation state vanadium compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of cadmium vanadium oxide involves its interaction with molecular targets and pathways within various systems. In catalytic applications, the compound’s effectiveness is attributed to its ability to facilitate electron transfer processes, which are essential for catalytic activity. The presence of cadmium and vanadium in different oxidation states allows for versatile redox reactions, making it an effective catalyst .
In biological systems, cadmium vanadium oxide can interact with cellular components, influencing signaling pathways and cellular functions. Its ability to generate reactive oxygen species (ROS) and modulate oxidative stress pathways is of particular interest in medical research .
Comparación Con Compuestos Similares
Cadmium vanadium oxide can be compared with other similar compounds, such as:
Cadmium oxide (CdO): Used in various industrial applications, including as a catalyst and in the production of pigments.
Vanadium pentoxide (V2O5): Known for its catalytic properties and use in energy storage devices.
Vanadium dioxide (VO2): Exhibits unique phase transition properties and is used in smart windows and sensors.
Uniqueness: Cadmium vanadium oxide stands out due to its combination of cadmium and vanadium, which imparts unique electronic and catalytic properties.
Conclusion
Cadmium vanadate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique properties and ability to undergo various chemical reactions make it a valuable material for scientific research and industrial applications
Propiedades
IUPAC Name |
cadmium(2+);oxygen(2-);vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cd.6O.2V/q2*+2;6*-2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLQRZYRHNYANO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Cd+2].[Cd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd2O6V2-8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16056-72-7 |
Source


|
| Record name | Cadmium vanadium oxide (CdV2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium vanadium oxide (CdV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium divanadium hexoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2E,4E)-hexa-2,4-dienyl] butanoate](/img/structure/B99588.png)








![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)



